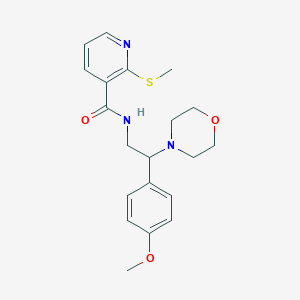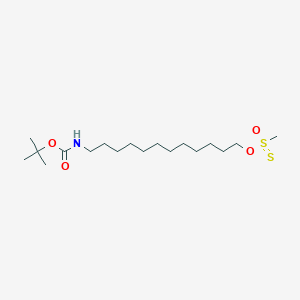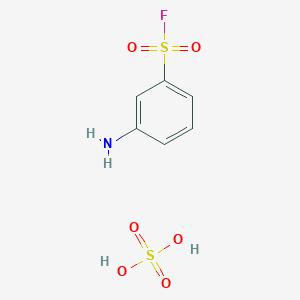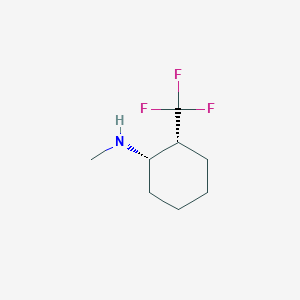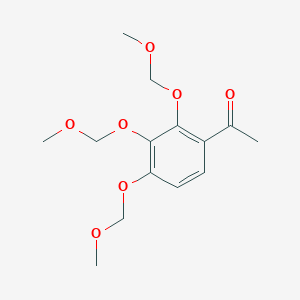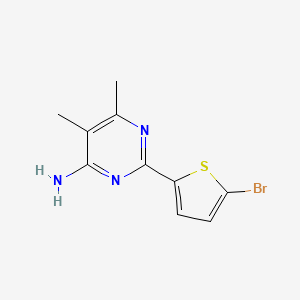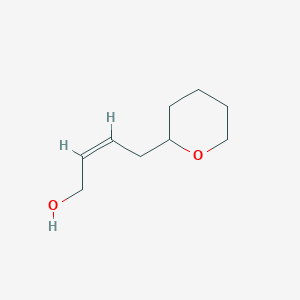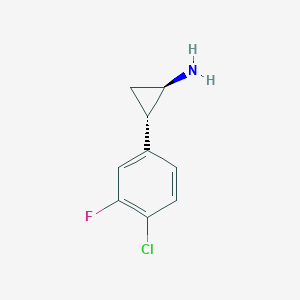![molecular formula C11H15ClN4O B13351899 (S)-3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13351899.png)
(S)-3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound. This compound features a unique structure that includes both pyrrole and pyrazine rings, making it a valuable scaffold in medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine typically involves multiple steps. One common method includes the cyclization of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to achieve the desired configuration .
Industrial Production Methods
Industrial production methods for this compound often employ transition-metal-free strategies to ensure high yields and purity. These methods are designed to be scalable and cost-effective, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(S)-3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation and nitration reactions are common, often using reagents like chlorine (Cl₂) or nitric acid (HNO₃).
Common Reagents and Conditions
The reactions often require specific conditions such as controlled temperatures, inert atmospheres, and the use of catalysts to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .
Scientific Research Applications
(S)-3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial, antiviral, and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory, antioxidant, and antitumor agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action for (S)-3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. the exact mechanisms are still under investigation, and more research is needed to fully understand its action .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: Another nitrogen-containing heterocycle with similar biological activities.
Pyridazinone: Known for its wide range of pharmacological activities, including antimicrobial and anticancer properties
Uniqueness
What sets (S)-3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine apart is its unique combination of pyrrole and pyrazine rings, which confer distinct biological activities and make it a versatile scaffold for drug discovery .
Properties
Molecular Formula |
C11H15ClN4O |
|---|---|
Molecular Weight |
254.71 g/mol |
IUPAC Name |
(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-[(2S)-pyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C11H15ClN4O/c12-9-6-14-10-7-15(4-5-16(9)10)11(17)8-2-1-3-13-8/h6,8,13H,1-5,7H2/t8-/m0/s1 |
InChI Key |
SMQLARGZWFUBDK-QMMMGPOBSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N2CCN3C(=NC=C3Cl)C2 |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCN3C(=NC=C3Cl)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


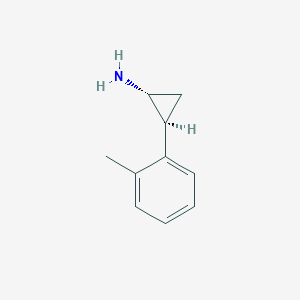
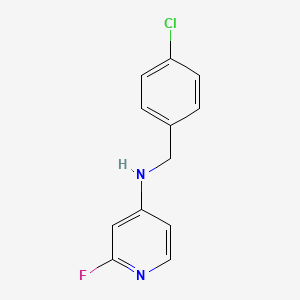
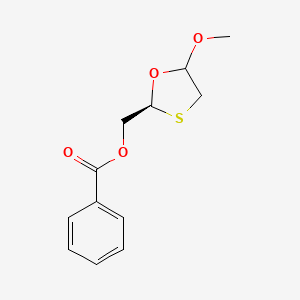
![1-methyl-2-(1-tosyl-1H-benzo[d]imidazol-2-yl)-2,3-dihydropyridin-4(1H)-one](/img/structure/B13351838.png)
